N-Acetoxy-N-butoxy-4-phenylbenzamide
Description
N-Acetoxy-N-butoxy-4-phenylbenzamide is a benzamide derivative characterized by a central benzamide core substituted with acetoxy (-OAc), butoxy (-OBu), and phenyl groups. Benzamides are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric profiles, which influence reactivity, solubility, and bioactivity .
The acetoxy and butoxy substituents in this compound suggest distinct electronic effects: the acetoxy group (electron-withdrawing) may reduce electron density on the aromatic ring, while the butoxy group (electron-donating) could enhance solubility in nonpolar environments.
Properties
CAS No. |
145142-70-7 |
|---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.38 |
IUPAC Name |
[butoxy-(4-phenylbenzoyl)amino] acetate |
InChI |
InChI=1S/C19H21NO4/c1-3-4-14-23-20(24-15(2)21)19(22)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-13H,3-4,14H2,1-2H3 |
InChI Key |
XDPAJYXBLBWLGJ-UHFFFAOYSA-N |
SMILES |
CCCCON(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)C |
Synonyms |
N-(Acetyloxy)-N-butoxy-(1,1/'-biphenyl)-4-carboxamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Br, NO₂) increase molecular rigidity and reduce electron density, as seen in N-(2-nitrophenyl)-4-bromo-benzamide, which exhibits a planar amide bond (C—N: 1.35 Å) and high dihedral angles (85.3°) .
- Alkoxy substituents (e.g., OCH₃, OBu) enhance fluorescence properties. For example, N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide shows strong emission at 340 nm due to methoxy-induced conjugation .
- Bulky substituents (e.g., 4-phenylbutoxy) in analogs like N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide may hinder crystallization but improve lipid solubility, as inferred from its synthetic utility .
Physicochemical and Functional Comparisons
Solubility and Lipophilicity
- N-Acetoxy-N-butoxy-4-phenylbenzamide : Predicted Log P ≈ 4.2 (estimated via substituent contributions), higher than etobenzanid (Log P: 3.8) due to the butoxy chain .
- Fluorescence : Unlike the methoxy-substituted N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (quantum yield: 0.42), the acetoxy group in the target compound may quench fluorescence due to electron withdrawal .
Reactivity and Stability
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